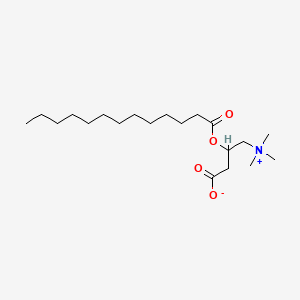
Tridecanoyl carnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecanoyl carnitine is a type of acylcarnitine, which is a derivative of carnitine. Carnitine is an amino acid derivative that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy. This compound specifically involves the esterification of carnitine with tridecanoic acid, a saturated fatty acid with a 13-carbon chain. This compound is significant in various metabolic processes and has been studied for its potential roles in health and disease.
準備方法
Synthetic Routes and Reaction Conditions: Tridecanoyl carnitine can be synthesized through the esterification of carnitine with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as enzymatic esterification, where specific enzymes are used to catalyze the reaction under milder conditions. This method can offer higher specificity and yield compared to traditional chemical methods. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Tridecanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The fatty acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Tridecanone or tridecanal.
Reduction: Tridecanol.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
科学的研究の応用
Tridecanoyl carnitine has been studied extensively for its roles in various fields:
Chemistry: It serves as a model compound for studying esterification and fatty acid metabolism.
Biology: It is involved in the transport of fatty acids into mitochondria, making it crucial for energy metabolism.
Medicine: It has potential therapeutic applications in treating metabolic disorders and conditions related to fatty acid oxidation.
Industry: It is used in the production of dietary supplements and nutraceuticals due to its role in energy metabolism.
作用機序
Tridecanoyl carnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as muscles and the heart. The molecular targets involved include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle system.
類似化合物との比較
Decanoyl carnitine: Involves a 10-carbon fatty acid chain.
Tetradecanoyl carnitine: Involves a 14-carbon fatty acid chain.
Hexadecanoyl carnitine: Involves a 16-carbon fatty acid chain.
Uniqueness: Tridecanoyl carnitine is unique due to its specific 13-carbon chain length, which may influence its metabolic properties and interactions with enzymes. Compared to shorter or longer acylcarnitines, this compound may have distinct roles in energy metabolism and potential therapeutic applications.
特性
CAS番号 |
142674-35-9 |
|---|---|
分子式 |
C20H39NO4 |
分子量 |
357.5 g/mol |
IUPAC名 |
3-tridecanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C20H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-20(24)25-18(16-19(22)23)17-21(2,3)4/h18H,5-17H2,1-4H3 |
InChIキー |
OLAOWMDKXPIITQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















